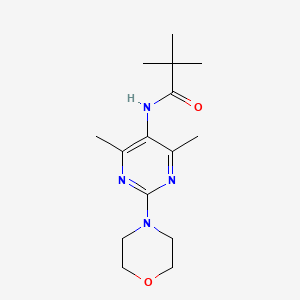

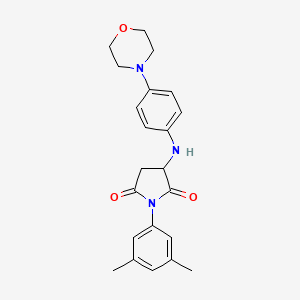

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide”, involves various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . These methods can be used to synthesize various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Molecular Structure Analysis

The molecular structure of “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide” is based on a pyrimidine core, which is a six-membered ring with two nitrogen atoms. The molecule also contains a morpholine ring and a pivalamide group.

Chemical Reactions Analysis

Pyrimidine derivatives, such as “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide”, can undergo various chemical reactions. For example, they can participate in oxidative annulation reactions involving anilines, aryl ketones, and DMSO . They can also undergo ZnCl2-catalyzed three-component coupling reactions .

Wissenschaftliche Forschungsanwendungen

Discovery of 3-oxabicyclo[4.1.0]heptane

Hobbs et al. (2019) discussed the discovery of a potent non-nitrogen containing morpholine isostere, 3-oxabicyclo[4.1.0]heptane, and its application in inhibitors of the PI3K-AKT-mTOR pathway. This research highlights the utility of morpholine derivatives in kinase inhibition, focusing on mTORC1 and mTORC2 selective inhibition (H. Hobbs et al., 2019).

Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines

Abu-Hashem et al. (2020) synthesized novel compounds derived from visnagenone and khellinone, showcasing the role of morpholine in developing anti-inflammatory and analgesic agents. Their work indicates the potential of these derivatives in COX inhibition and their therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

One-Pot Biginelli Synthesis of Dihydropyrimidinone Derivatives

Bhat et al. (2018) reported on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, emphasizing the method's simplicity and efficiency. This study contributes to the understanding of synthesizing heterocyclic compounds with potential biological applications (M. A. Bhat et al., 2018).

Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine

Lei et al. (2017) developed a rapid and green synthetic method for 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, an important intermediate inhibiting tumor necrosis factor alpha and nitric oxide. This work underlines the significance of morpholine derivatives in developing compounds with potential antitumor activity (H. Lei et al., 2017).

Eigenschaften

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-10-12(18-13(20)15(3,4)5)11(2)17-14(16-10)19-6-8-21-9-7-19/h6-9H2,1-5H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIKNKJKBZGYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(10,11-dimethoxy-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2988570.png)

![3-(4-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2988572.png)

![2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B2988573.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2988576.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2988582.png)

![N-(3-chloro-4-methylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2988585.png)

![N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2988586.png)